2-(2-Methoxyphenoxy)-1,3-propanediol-d4

LC-MS Pharmaceutical impurity analysis Stable isotope labeling

This fully characterized, deuterated reference standard (CAS 114609-65-3) is the exact isotopologue of Guaifenesin EP Impurity B (β-isomer). Its precise +4 Da mass shift makes it non-negotiable for validated LC-MS/MS methods, eliminating the ion suppression and matrix effects that plague unlabeled standards. Unlike d3 or d5 analogs, this d4 standard provides the specific mass separation required for the impurity ion channel. Essential for ANDA/DMF submissions, it delivers definitive pharmacopeial traceability for regulatory filings.

Molecular Formula C10H14O4
Molecular Weight 202.242
CAS No. 114609-65-3
Cat. No. B582755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyphenoxy)-1,3-propanediol-d4
CAS114609-65-3
Synonyms2-(o-Methoxyphenoxy)-1,3-propanediol-d4; 
Molecular FormulaC10H14O4
Molecular Weight202.242
Structural Identifiers
SMILESCOC1=CC=CC=C1OC(CO)CO
InChIInChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-8(6-11)7-12/h2-5,8,11-12H,6-7H2,1H3/i6D2,7D2
InChIKeyDTADPBLDQSWASV-KXGHAPEVSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxyphenoxy)-1,3-propanediol-d4 (CAS 114609-65-3) | Deuterated Guaifenesin EP Impurity B Standard for Analytical Quantification


2-(2-Methoxyphenoxy)-1,3-propanediol-d4 (CAS 114609-65-3) is a fully characterized, deuterated analogue of Guaifenesin EP Impurity B, a known process-related impurity in the synthesis of the expectorant guaifenesin [1]. The compound incorporates four deuterium atoms, replacing specific hydrogens in the 1,3-propanediol moiety, resulting in a molecular formula of C10H10D4O4 and a molecular weight of 202.24 g/mol [2]. It is commercially available as a high-purity reference standard, supplied with a Certificate of Analysis detailing batch-specific purity and characterization data compliant with regulatory guidelines [1]. Its primary application is as an internal standard or calibration reference in analytical methods for the identification and quantification of the corresponding non-deuterated impurity, Guaifenesin EP Impurity B (CAS 14007-09-1), in pharmaceutical drug substances and finished products .

2-(2-Methoxyphenoxy)-1,3-propanediol-d4 (114609-65-3): Why Unlabeled or Differently Labeled Analogs Cannot Be Directly Substituted in Regulated Quantitative Analysis


In pharmaceutical quality control and bioanalysis, the precise quantitation of impurities is a regulatory requirement. For Guaifenesin EP Impurity B, using a generic, unlabeled standard (CAS 14007-09-1) for mass spectrometry (MS)-based assays introduces significant risk of ion suppression, matrix effect variability, and retention time drift, as it cannot be distinguished from the endogenous analyte by mass [1]. Conversely, substituting this d4-labeled standard with a differently deuterated analog (e.g., d3 or d5 versions of the parent drug) would result in a different mass shift, compromising the specificity of the internal standard for the impurity ion channel [2]. Furthermore, only the EP impurity-designated standard, such as the d4-labeled version, carries the specific pharmacopeial traceability required for regulatory filings (e.g., ANDAs) when controlling this particular impurity [3]. These factors make the precise isotopic and structural match of 2-(2-Methoxyphenoxy)-1,3-propanediol-d4 non-negotiable for validated methods.

Quantitative Differentiation of 2-(2-Methoxyphenoxy)-1,3-propanediol-d4 (114609-65-3) from Unlabeled and Alternative Isotopologues for Analytical Method Selection


Defined +4 Da Mass Shift for Unambiguous MS Detection of Guaifenesin Impurity B

This compound provides a precise and predictable mass shift for mass spectrometry applications. By incorporating exactly four deuterium atoms, it generates a +4.03 Da mass difference relative to the unlabeled Guaifenesin EP Impurity B (C10H14O4, exact mass 198.0892) [1]. This is a fundamental advantage for use as an internal standard, as it places the standard's signal in a clean, interference-free region of the mass spectrum while maintaining near-identical chemical properties to the target analyte [2].

LC-MS Pharmaceutical impurity analysis Stable isotope labeling

Four-Deuterium Substitution Pattern Mitigates Hydrogen-Deuterium Exchange Compared to Fewer Labels

The compound is defined as 2-(2-methoxyphenoxy)propane-1,1,3,3-d4-1,3-diol, indicating deuteration at four specific methylene positions on the propanediol chain [1]. This level of substitution provides a robust mass label that is less susceptible to back-exchange under typical reversed-phase chromatographic conditions (pH 2-8) compared to compounds labeled with only one or two deuteriums on potentially labile positions (e.g., -OH or -NH groups) [2]. While the unlabeled impurity (CAS 14007-09-1) offers no isotopic differentiation, compounds with fewer deuterium labels risk partial reversion to the analyte's mass channel, which can compromise assay accuracy [2].

Stable isotope standards Analytical method robustness Deuterium exchange

Direct Analog to EP-Designated Impurity B, Not the Parent Drug

Unlike deuterated guaifenesin standards (e.g., guaifenesin-d3), which are designed for the quantification of the active pharmaceutical ingredient (API), this d4 compound is the isotopically labeled analog of the specific process impurity Guaifenesin EP Impurity B (β-isomer) [1]. This is a critical distinction for analytical chemists developing methods to monitor and control this particular impurity. Using a deuterated API as an internal standard for an impurity analyte introduces significant bias in extraction recovery, ionization efficiency, and chromatographic behavior, which is unacceptable for method validation according to ICH Q2(R1) [2].

Pharmacopeial compliance Impurity profiling Reference standards

Core Application Scenarios for 2-(2-Methoxyphenoxy)-1,3-propanediol-d4 (114609-65-3) Based on Verifiable Evidence


Internal Standard for LC-MS/MS Quantification of Guaifenesin Impurity B in Drug Substance Batches

This d4-labeled compound is the preferred internal standard for the accurate and precise quantification of Guaifenesin EP Impurity B (the β-isomer) in guaifenesin active pharmaceutical ingredient (API) batches. Its +4 Da mass shift ensures complete separation from the analyte's signal in the mass spectrometer, effectively compensating for any variability in sample preparation, injection volume, or ion source efficiency . This approach is essential for demonstrating that impurity levels are within the limits specified in the European Pharmacopoeia (EP) monograph for Guaifenesin [1].

Method Validation and System Suitability Testing for Impurity Methods

During the development and validation of stability-indicating HPLC-UV or LC-MS methods for guaifenesin-containing products, this standard is used to confirm the specificity and resolution of the chromatographic system for Impurity B . By spiking a sample matrix with the deuterated standard, analysts can unambiguously identify the impurity's retention time and assess potential co-elution with other peaks, ensuring the method's suitability for its intended use in quality control (QC) laboratories .

Stability Study Reference for Forced Degradation Experiments

In forced degradation studies (e.g., exposure to heat, light, acid, base, and oxidizers) conducted on guaifenesin drug substance and formulated products, this deuterated standard serves as a stable, non-reactive reference. It allows analysts to monitor the formation of the β-isomer impurity over time without being affected by the degradation processes themselves. This provides a stable 'anchor' for accurate quantitation, distinguishing actual impurity growth from analytical variability .

Supporting Abbreviated New Drug Applications (ANDA) and DMFs

For generic pharmaceutical companies filing an ANDA for a guaifenesin product, providing detailed impurity profiles and validated analytical methods is a regulatory necessity. The procurement and use of this deuterated EP impurity standard is considered best practice, as it provides a clear, verifiable traceability link to the official pharmacopeial impurity designation [1]. Its inclusion in a Drug Master File (DMF) or ANDA submission demonstrates a rigorous and scientifically sound approach to impurity control .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Methoxyphenoxy)-1,3-propanediol-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.